4,4-Dimethylpentanenitrile

Description

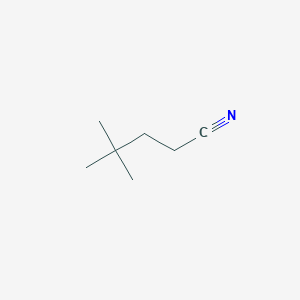

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVUDUCBEZFQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505875 | |

| Record name | 4,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15673-05-9 | |

| Record name | 4,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 4,4-Dimethylpentanenitrile from 1-chloro-3,3-dimethylbutane

This document provides a comprehensive technical overview for the synthesis of 4,4-dimethylpentanenitrile, a valuable nitrile intermediate in various chemical research and development applications. We will explore the synthesis from its precursor, 1-chloro-3,3-dimethylbutane (neohexyl chloride), through a robust nucleophilic substitution reaction. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol but a deep dive into the causality and scientific principles that ensure a successful and reproducible synthesis.

Strategic Overview: Reaction Principles and Design

The conversion of an alkyl halide to a nitrile is a cornerstone of organic synthesis, primarily because it extends the carbon chain by one atom and introduces a versatile functional group that can be further transformed into amines, carboxylic acids, or other moieties. The synthesis of 4,4-dimethylpentanenitrile from 1-chloro-3,3-dimethylbutane is achieved via a nucleophilic substitution reaction, where the cyanide anion (CN⁻) acts as the nucleophile, displacing the chloride leaving group.

The substrate, 1-chloro-3,3-dimethylbutane, is a primary alkyl halide.[1] This structural feature is critical as it strongly dictates the reaction mechanism. Primary alkyl halides are highly susceptible to bimolecular nucleophilic substitution (SN2) pathways and are sterically unhindered enough to allow for the requisite backside attack by the nucleophile.[2] The SN2 mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2]

Causality in Reagent and Solvent Selection:

-

Nucleophile Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly employed as sources for the cyanide nucleophile.[3][4] Cyanide is an excellent nucleophile for SN2 reactions, facilitating efficient displacement of the halide.[5]

-

Solvent System: The choice of solvent is paramount. The reaction is typically performed by heating under reflux in an ethanolic solution.[3][4] The use of ethanol as a solvent is a strategic choice to ensure the solubility of the cyanide salt to some extent, while a purely aqueous solvent would lead to a competing SN2 reaction with hydroxide ions, producing an undesirable alcohol byproduct.[3][6] For enhanced reactivity and higher yields, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be utilized, as they are excellent at solvating the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "bare" and more nucleophilic.[7]

-

Phase-Transfer Catalysis (PTC): An advanced and highly efficient approach involves the use of a phase-transfer catalyst.[8] This technique is particularly useful when dealing with the poor mutual solubility of an inorganic salt (NaCN) in an aqueous phase and an organic substrate (1-chloro-3,3-dimethylbutane) in an organic phase. A PTC, such as a quaternary ammonium salt, facilitates the transport of the cyanide anion from the aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate and often allowing for milder conditions.[8][9]

Detailed Experimental Protocol

The following protocol describes a standard laboratory procedure for the synthesis of 4,4-dimethylpentanenitrile.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4,4-dimethylpentanenitrile.

Step-by-Step Methodology

Reagents and Equipment:

-

1-chloro-3,3-dimethylbutane (C₆H₁₃Cl, MW: 120.62 g/mol )[1]

-

Sodium cyanide (NaCN, MW: 49.01 g/mol ) - EXTREMELY TOXIC

-

Ethanol (or DMSO)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer. Ensure the setup is in a certified chemical fume hood.

-

Charging the Flask: To the round-bottom flask, add sodium cyanide (e.g., 1.2 equivalents) and the solvent (e.g., ethanol or DMSO). Begin stirring the suspension.

-

Addition of Alkyl Halide: Add 1-chloro-3,3-dimethylbutane (1.0 equivalent) to the flask.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored periodically by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing water. This will dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove any residual inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure 4,4-dimethylpentanenitrile.[10]

Mechanistic Deep Dive: The SN2 Pathway

The reaction proceeds via a classic SN2 mechanism, which is a single-step (concerted) process.

Caption: The concerted SN2 mechanism for nitrile synthesis.

Key Mechanistic Features:

-

Nucleophilic Attack: The carbon atom of the cyanide ion, which bears a lone pair and a formal negative charge, acts as the nucleophile. It attacks the electrophilic carbon atom bonded to the chlorine.[11][12]

-

Backside Attack: The attack occurs from the side opposite to the carbon-chlorine bond (180° away). This trajectory is necessary to allow the nucleophile's orbital to overlap with the σ* antibonding orbital of the C-Cl bond, weakening it.[2]

-

Transition State: A high-energy, unstable transition state is formed where the C-CN bond is partially formed and the C-Cl bond is partially broken. The central carbon is transiently five-coordinate.[6]

-

Leaving Group Departure: The C-Cl bond breaks heterolytically, with both electrons from the bond moving to the chlorine atom, which departs as a stable chloride anion (Cl⁻).[11]

The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-Cl][CN⁻]).[2] This bimolecular dependency underscores the importance of using a sufficient concentration of the cyanide reagent.

Quantitative Data and Product Characterization

For a successful synthesis, careful control of reaction parameters is essential. The following table provides a representative summary.

| Parameter | Value | Rationale |

| Substrate | 1-chloro-3,3-dimethylbutane | Primary halide, favors SN2 pathway.[2] |

| Nucleophile | Sodium Cyanide (NaCN) | Potent and common cyanide source.[3] |

| Stoichiometry | 1.0 : 1.2 (Substrate:NaCN) | A slight excess of the nucleophile ensures complete conversion of the substrate. |

| Solvent | DMSO or Refluxing Ethanol | Polar solvent to dissolve reagents and facilitate the reaction.[3][7] |

| Temperature | Reflux (~80-150°C) | Provides activation energy for the reaction to proceed at a reasonable rate.[4] |

| Reaction Time | 4-24 hours | Dependent on solvent and temperature; monitored for completion. |

| Expected Yield | 70-90% | Typical range for an efficient SN2 reaction under optimized conditions. |

Product Characterization: The identity and purity of the final product, 4,4-dimethylpentanenitrile (C₇H₁₃N, MW: 111.18 g/mol ), should be confirmed using standard analytical techniques.[13][14]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption peak characteristic of the nitrile C≡N stretch is expected around 2240-2260 cm⁻¹.

-

¹H NMR Spectroscopy: The proton spectrum will show distinct signals corresponding to the tert-butyl group (a singlet at ~0.9 ppm, 9H) and the two methylene groups (-CH₂-CH₂-CN).

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the nitrile carbon around 119-121 ppm, in addition to the signals for the other carbon atoms in the molecule.

-

Mass Spectrometry: Will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product.

Critical Safety Protocols

WARNING: Sodium cyanide and potassium cyanide are potent, fast-acting poisons. All handling must be performed with extreme caution in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts).

-

Handling: Never work with cyanide salts alone. Avoid inhalation of dust or contact with skin and eyes. Do not allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[11]

-

Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched before disposal. A common method is to treat the waste with an excess of aqueous sodium hypochlorite (bleach) or calcium hypochlorite under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate ion. This process itself is hazardous and must be performed carefully in a fume hood. Follow all institutional safety guidelines for hazardous waste disposal.

References

-

International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Online] Available at: [Link][8]

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Available at: [Link][9]

-

PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. [Online] Available at: [Link][15]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12656145, 4,4-Dimethylpentanenitrile. [Online] Available at: [Link][13]

-

NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link][16]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Online] Available at: [Link][17]

-

Chegg. Question: Consider the nucleophilic substitution reaction between 1-chloro-3,3-dimethylpentane and the cyanide ion. [Online] Available at: [Link][18]

-

NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link][19]

-

PubChemLite. 4,4-dimethylpentanenitrile (C7H13N). [Online] Available at: [Link][14]

-

The Journal of Organic Chemistry. Notes- Aliphatic Nitriles from Alkyl Chlorides. [Online] Available at: [Link][20]

-

NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link][21]

-

ChemSynthesis. 4,4-dimethylpentanenitrile. [Online] Available at: [Link][22]

-

YouTube. Nucleophilic substitution reactions with cyanide. [Online] Available at: [Link][11]

-

Clark, J. (2015). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. Chemguide. [Online] Available at: [Link][3]

-

Chemical Synthesis Database. 3-hydroxy-4,4-dimethylpentanenitrile. [Online] Available at: [Link][23]

-

Agricultural and Biological Chemistry. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Online] Available at: [Link][24]

-

chemrevise. Halogenoalkanes. [Online] Available at: [Link][25]

-

University of Illinois Springfield. SN2 Reaction. [Online] Available at: [Link][2]

-

YouTube. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). [Online] Available at: [Link][6]

-

Stenutz. 1-chloro-3,3-dimethylbutane. [Online] Available at: [Link][26]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21881676, 2,4-Dimethylpentanenitrile. [Online] Available at: [Link][27]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76111, 1-Chloro-3,3-dimethylbutane. [Online] Available at: [Link][1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21618092, 3,4-Dimethylpentanenitrile. [Online] Available at: [Link][29]

-

Chemistry LibreTexts. E. Substitution Reactions Involving Cyanide Ions. [Online] Available at: [Link][4]

-

Google Patents. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. [Online] Available at: [30]

-

YouTube. SN2 Reaction Mechanisms. [Online] Available at: [Link][12]

-

LookChem. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE). [Online] Available at: [Link][10]

-

YouTube. synthesis of nitriles through cyanide SN2 reactions. [Online] Available at: [Link][5]

-

YouTube. The reaction of the benzyl chloride with sodium cyanide followed by reduction with hydrogen in th... [Online] Available at: [Link][31]

Sources

- 1. 1-Chloro-3,3-dimethylbutane | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. ijirset.com [ijirset.com]

- 9. researchgate.net [researchgate.net]

- 10. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem [lookchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - 4,4-dimethylpentanenitrile (C7H13N) [pubchemlite.lcsb.uni.lu]

- 15. phasetransfer.com [phasetransfer.com]

- 16. Pentanenitrile, 4,4-dimethyl-5-oxo- [webbook.nist.gov]

- 17. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 18. chegg.com [chegg.com]

- 19. Pentanenitrile, 4,4-dimethyl-5-oxo- [webbook.nist.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pentanenitrile, 4,4-dimethyl-5-oxo- [webbook.nist.gov]

- 22. chemsynthesis.com [chemsynthesis.com]

- 23. chemsynthesis.com [chemsynthesis.com]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 25. chemrevise.org [chemrevise.org]

- 26. 1-chloro-3,3-dimethylbutane [stenutz.eu]

- 27. 2,4-Dimethylpentanenitrile | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to... | Study Prep in Pearson+ [pearson.com]

- 29. 3,4-Dimethylpentanenitrile | C7H13N | CID 21618092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]

- 31. m.youtube.com [m.youtube.com]

Physicochemical properties of 4,4-Dimethylpentanenitrile

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Dimethylpentanenitrile

Introduction

4,4-Dimethylpentanenitrile, also known by its IUPAC name, is an aliphatic nitrile with a unique structural feature: a quaternary carbon atom located at position 4. This tert-butyl group significantly influences its physical and chemical properties, distinguishing it from its linear isomers. This guide provides a comprehensive overview of the core physicochemical properties of 4,4-Dimethylpentanenitrile, detailed experimental methodologies for their determination, and essential safety and handling information. The data and protocols presented herein are synthesized from authoritative chemical databases and peer-reviewed literature to support researchers, chemists, and drug development professionals in their work with this compound.

Core Physicochemical Properties

The fundamental properties of 4,4-Dimethylpentanenitrile are summarized in the table below. These values are critical for a wide range of applications, from predicting its behavior in a reaction mixture to designing appropriate purification and storage protocols.

| Property | Value | Source(s) |

| IUPAC Name | 4,4-dimethylpentanenitrile | [1] |

| CAS Number | 15673-05-9 | [1] |

| Molecular Formula | C₇H₁₃N | [1][2] |

| Molecular Weight | 111.18 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 53-55 °C (at 7 Torr) | [3] |

| Density (Predicted) | 0.808 ± 0.06 g/cm³ | [3] |

| Solubility | General nitriles of this size have low aqueous solubility but are soluble in organic solvents.[4][5] | |

| Synonyms | 4,4-dimethyl-pentanenitrile, 4-dimethylvaleronitrile, Pentanenitrile, 4,4-dimethyl- | [1][6] |

Structural Elucidation and Spectral Analysis

The identity and purity of 4,4-Dimethylpentanenitrile are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

The IR spectrum of a nitrile is characterized by a sharp, intense absorption band corresponding to the C≡N triple bond stretch.

-

Expected Absorption: A strong, sharp peak is expected in the range of 2260-2220 cm⁻¹. The precise position can be influenced by the electronic environment, but for a simple alkyl nitrile, it will fall squarely in this region. The absence of significant absorption in the O-H (~3600-3200 cm⁻¹) and C=O (~1700 cm⁻¹) regions is indicative of a pure sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. For 4,4-Dimethylpentanenitrile, the following signals are predicted:

-

A singlet integrating to 9 protons for the three equivalent methyl groups of the tert-butyl moiety (-C(CH₃)₃).

-

Two distinct triplets, each integrating to 2 protons, corresponding to the two methylene groups (-CH₂-CH₂-CN). The methylene group adjacent to the nitrile will be further downfield due to the electron-withdrawing effect of the cyano group.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[1]

-

A signal for the nitrile carbon (-C≡N), typically found in the 115-125 ppm range.

-

A signal for the quaternary carbon (-C(CH₃)₃).

-

A signal for the three equivalent methyl carbons of the tert-butyl group.

-

Two distinct signals for the two methylene carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight (111.18).[1]

-

Fragmentation: A prominent fragment would be expected from the loss of a methyl group (M-15) to form a stable tertiary carbocation, and another significant peak from the cleavage of the bond between C2 and C3.

Experimental Methodologies: Determination of Physicochemical Properties

Accurate determination of physicochemical properties relies on standardized, reproducible protocols. The causality behind experimental choices is as important as the steps themselves.

Boiling Point Determination via Vacuum Distillation

Given that 4,4-Dimethylpentanenitrile has a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for both purification and boiling point determination. This technique allows the substance to boil at a much lower temperature, preventing potential decomposition.

Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Charging: Place the crude 4,4-Dimethylpentanenitrile sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 7 Torr).

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure. The stability of the temperature reading is crucial; a fluctuating temperature suggests the presence of impurities.

Diagram: Experimental Workflow for Vacuum Distillation

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Reactivity and Chemical Behavior

The chemistry of 4,4-Dimethylpentanenitrile is dominated by the reactivity of the nitrile functional group.

-

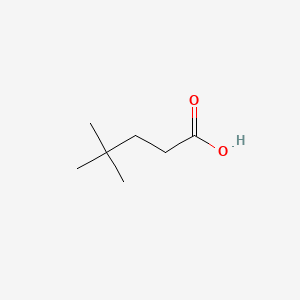

Hydrolysis: Like other nitriles, it can be hydrolyzed to a carboxylic acid (4,4-dimethylpentanoic acid) under acidic or basic conditions.[7][8] The reaction involves the nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate. The bulky tert-butyl group may sterically hinder this reaction, potentially requiring more forcing conditions compared to unbranched nitriles.

-

Reduction: The nitrile group can be reduced to a primary amine (4,4-dimethylpentylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Safety and Handling

4,4-Dimethylpentanenitrile is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification: According to the Globally Harmonized System, this compound is classified as:

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.[10]

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

4,4-Dimethylpentanenitrile is a specialty chemical whose physicochemical properties are largely dictated by its aliphatic chain and the sterically demanding tert-butyl group. A thorough understanding of its properties, supported by robust analytical and handling protocols, is essential for its safe and effective use in research and development. The data and methodologies outlined in this guide serve as a foundational resource for scientists working with this compound.

References

-

4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem. National Center for Biotechnology Information. [Link]

-

Detection and determination of nitriles - ResearchGate. ResearchGate. [Link]

-

Cas 15673-05-9, 4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem. LookChem. [Link]

-

Method for Identification of Nitriles | Analytical Chemistry - ACS Publications. ACS Publications. [Link]

-

4,4-dimethylpentanenitrile - C7H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]

-

PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. J-STAGE. [Link]

-

3-hydroxy-4,4-dimethylpentanenitrile - Chemical Synthesis Database. ChemSynthesis. [Link]

-

Pentanenitrile, 4,4-dimethyl-5-oxo- - NIST WebBook. NIST. [Link]

-

Pentanenitrile, 4,4-dimethyl-5-oxo- - NIST WebBook. NIST. [Link]

-

Pentanenitrile, 4,4-dimethyl-5-oxo- - NIST WebBook. NIST. [Link]

-

Preparation of Nitriles - JoVE. JoVE. [Link]

-

2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem. National Center for Biotechnology Information. [Link]

-

Nitriles (OCR A Level Chemistry A): Revision Note - Save My Exams. Save My Exams. [Link]

-

2,4-Dimethylpentanenitrile | C7H13N | CID 21881676 - PubChem. National Center for Biotechnology Information. [Link]

-

3,4-Dimethylpentanenitrile | C7H13N | CID 21618092 - PubChem. National Center for Biotechnology Information. [Link]

-

Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem. National Center for Biotechnology Information. [Link]

-

19.2.3 Hydrolysis of Nitriles to Carboxylic Acids - Resources Platform | TutorChase. TutorChase. [Link]

-

3,4-dimethylpentanenitrile - NIST WebBook. NIST. [Link]

-

3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of Benzaldehyde, 3-bromo-4-hydroxy- (CAS 2973-78-6) - Cheméo. Cheméo. [Link]

-

2,4-Dimethylpentane - Wikipedia. Wikipedia. [Link]

Sources

- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-dimethylpentanenitrile | CymitQuimica [cymitquimica.com]

- 3. 4,4-dimethylpentanenitrile(SALTDATA: FREE) CAS#: 15673-05-9 [m.chemicalbook.com]

- 4. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-DIMETHYLPENTANE | 108-08-7 [chemicalbook.com]

- 6. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem [lookchem.com]

- 7. savemyexams.com [savemyexams.com]

- 8. tutorchase.com [tutorchase.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4,4-Dimethylpentanenitrile (CAS Number: 15673-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpentanenitrile, also known as neopentyl cyanide, is a saturated aliphatic nitrile with a unique sterically hindered neopentyl group. This structural feature imparts distinct physical and chemical properties that make it a subject of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and known reactivity, serving as a technical resource for its application in research and development.

Chemical and Physical Properties

4,4-Dimethylpentanenitrile is a liquid at room temperature with the following properties:

| Property | Value | Source |

| CAS Number | 15673-05-9 | [1] |

| Molecular Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [1] |

| Boiling Point | 53-55 °C at 7 Torr | |

| Density | 0.808 ± 0.06 g/cm³ (Predicted) | |

| SMILES | CC(C)(C)CCC#N | [1] |

| InChI | InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h4-5H2,1-3H3 | [1] |

Synthesis of 4,4-Dimethylpentanenitrile

The synthesis of 4,4-Dimethylpentanenitrile can be achieved through the nucleophilic substitution of a suitable neopentyl halide with a cyanide salt. A documented method involves the reaction of 1-chloro-3,3-dimethylbutane with sodium cyanide.

Experimental Protocol: Synthesis from 1-Chloro-3,3-dimethylbutane

This protocol is based on the principles of the Kolbe nitrile synthesis, a well-established method for preparing nitriles from alkyl halides.[2]

Materials:

-

1-Chloro-3,3-dimethylbutane

-

Sodium cyanide (NaCN)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reaction flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the stirred DMSO, add sodium cyanide. Carefully add 1-chloro-3,3-dimethylbutane to the suspension.

-

Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing: Combine the organic layers and wash with brine to remove any remaining DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude 4,4-dimethylpentanenitrile by vacuum distillation to obtain the final product.

Causality of Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that enhances the nucleophilicity of the cyanide ion, facilitating the Sₙ2 reaction.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric moisture and oxygen.

-

Vacuum Distillation: Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is employed to purify the product at a lower temperature, preventing potential decomposition.

DOT Diagram: Synthesis of 4,4-Dimethylpentanenitrile

Caption: Synthesis workflow for 4,4-Dimethylpentanenitrile.

Spectroscopic Characterization

The structure of 4,4-Dimethylpentanenitrile can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, and two triplets for the two methylene groups.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton.[1]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CN) | ~120 |

| C2 (CH₂) | ~15-25 |

| C3 (CH₂) | ~35-45 |

| C4 (C(CH₃)₃) | ~30-40 |

| C5 (C(CH₃)₃) | ~25-35 |

Mass Spectrometry (MS)

The mass spectrum of 4,4-Dimethylpentanenitrile would show a molecular ion peak (M⁺) at m/z = 111. A prominent fragment would be the loss of a methyl group (M-15) at m/z = 96, and the stable tert-butyl cation at m/z = 57.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations.[1]

Reactivity and Potential Applications

The steric hindrance of the neopentyl group in 4,4-Dimethylpentanenitrile influences its reactivity. While the nitrile group can undergo typical reactions such as hydrolysis and reduction, the reaction rates may be slower compared to less hindered nitriles.

-

Hydrolysis: Acidic or basic hydrolysis of 4,4-dimethylpentanenitrile will yield 4,4-dimethylpentanoic acid.

-

Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), will produce 5,5-dimethylhexan-1-amine.

Currently, specific industrial or pharmaceutical applications of 4,4-Dimethylpentanenitrile are not widely documented in publicly available literature. However, its structure suggests potential as a building block in the synthesis of more complex molecules, particularly where a sterically demanding, non-polar moiety is desired. For instance, it could be a precursor for novel agrochemicals, pharmaceuticals, or specialty materials. A search of patent databases may reveal more specific applications.[1][5]

DOT Diagram: Reactivity of 4,4-Dimethylpentanenitrile

Caption: Key reactions of 4,4-Dimethylpentanenitrile.

Safety Information

4,4-Dimethylpentanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4,4-Dimethylpentanenitrile is a sterically hindered nitrile with well-defined synthetic routes and spectroscopic characteristics. While its direct applications are not extensively reported, its unique structure makes it a potentially valuable intermediate for the synthesis of novel chemical entities in various fields of research and development. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemistry and potential of this compound.

References

-

PubChem. 4,4-Dimethylpentanenitrile. National Center for Biotechnology Information. [Link][1]

-

ChemSynthesis. 4,4-dimethylpentanenitrile. [Link]

-

NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. National Institute of Standards and Technology. [Link]

-

SpectraBase. 4,4-Dimethyl-5-oxidanyl-pentanenitrile. Wiley-VCH. [Link][3]

-

Google Patents. [5]

-

Chemistry LibreTexts. E. Substitution Reactions Involving Cyanide Ions. [Link][2]

-

Spectral Database for Organic Compounds (SDBS). [Link][3][4][6][7][8]

Sources

- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Google Patents [patents.google.com]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

A Spectroscopic Guide to 4,4-Dimethylpentanenitrile: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

In the landscape of chemical research and development, the precise and unambiguous characterization of molecular structure is a cornerstone of scientific integrity and innovation. For novel compounds and intermediates, a comprehensive spectroscopic profile is not merely a formality but a critical dataset that informs reaction kinetics, impurity profiling, and ultimately, the viability of a synthetic route. This guide provides an in-depth technical analysis of the spectroscopic data for 4,4-Dimethylpentanenitrile, a saturated aliphatic nitrile.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is structured to provide a causal understanding of the spectroscopic signatures of 4,4-Dimethylpentanenitrile, grounding each observation in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The protocols and interpretations herein are designed to be self-validating, offering researchers and drug development professionals a robust framework for the characterization of this and similar molecules.

The molecular structure of 4,4-Dimethylpentanenitrile, with its distinct tert-butyl group and nitrile functionality, gives rise to a unique and predictable spectroscopic fingerprint. This guide will dissect this fingerprint, offering both predicted data based on established principles and a detailed rationale for these predictions.

Molecular Structure and Spectroscopic Overview

Before delving into the specifics of each technique, it is essential to visualize the molecule at the heart of our investigation. The structure of 4,4-Dimethylpentanenitrile dictates the electronic and vibrational environments of its constituent atoms, which in turn govern its interaction with different forms of electromagnetic radiation.

Caption: 2D Structure of 4,4-Dimethylpentanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4,4-Dimethylpentanenitrile is predicted to be relatively simple, reflecting the symmetry of the molecule. We anticipate three distinct signals, each corresponding to a unique proton environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.3 | Triplet | 2H | -CH₂-CN |

| 2 | ~1.6 | Triplet | 2H | -CH₂-C(CH₃)₃ |

| 3 | ~0.9 | Singlet | 9H | -C(CH₃)₃ |

Expertise & Experience in Interpretation:

The predicted chemical shifts are based on established empirical correlations. The methylene group adjacent to the electron-withdrawing nitrile functionality (-CH₂-CN) is expected to be the most deshielded, hence its downfield shift to around 2.3 ppm. The other methylene group, being further from the nitrile, will resonate at a more upfield position, approximately 1.6 ppm. The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bonds and are shielded by the electron-donating nature of the alkyl groups, leading to a strong singlet signal at approximately 0.9 ppm.

The splitting patterns (multiplicities) are predicted by the n+1 rule. The protons of the -CH₂-CN group are coupled to the adjacent two protons of the -CH₂-C(CH₃)₃ group, resulting in a triplet (2+1=3). Similarly, the -CH₂-C(CH₃)₃ protons are coupled to the two protons of the -CH₂-CN group, also appearing as a triplet. The tert-butyl protons have no adjacent protons, so they appear as a singlet.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. For 4,4-Dimethylpentanenitrile, five distinct carbon signals are predicted.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~120 | -C≡N |

| 2 | ~45 | -C H₂-C(CH₃)₃ |

| 3 | ~30 | -C (CH₃)₃ |

| 4 | ~29 | -C(C H₃)₃ |

| 5 | ~15 | -C H₂-CN |

Expertise & Experience in Interpretation:

The nitrile carbon is the most deshielded due to the triple bond and the electronegativity of the nitrogen atom, and its signal is expected to appear around 120 ppm. The quaternary carbon of the tert-butyl group is predicted to be around 30 ppm, while the methyl carbons of this group will be further upfield at approximately 29 ppm. The methylene carbon adjacent to the tert-butyl group is expected at around 45 ppm, and the methylene carbon next to the nitrile group is predicted to be the most upfield of the sp³ carbons at roughly 15 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular bond vibration (e.g., stretching or bending).

Characteristic Absorption Bands

The IR spectrum of 4,4-Dimethylpentanenitrile is expected to be dominated by absorptions corresponding to its alkane framework and the characteristic nitrile group.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2245 | C≡N stretch | Nitrile |

| 2960-2870 | C-H stretch | Alkane (CH₂, CH₃) |

| ~1470 | C-H bend | Alkane (CH₂) |

| ~1370 | C-H bend | Alkane (tert-butyl) |

Expertise & Experience in Interpretation:

The most diagnostic peak in the IR spectrum will be the sharp, intense absorption around 2245 cm⁻¹ due to the C≡N stretching vibration. This peak is highly characteristic of the nitrile functional group. The region between 2960 and 2870 cm⁻¹ will show strong absorptions due to the C-H stretching of the methyl and methylene groups. The presence of a tert-butyl group is often indicated by a characteristic C-H bending vibration around 1370 cm⁻¹.

Experimental Protocol for IR Data Acquisition

For a liquid sample like 4,4-Dimethylpentanenitrile, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of 4,4-Dimethylpentanenitrile directly onto the ATR crystal.

-

Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 4,4-Dimethylpentanenitrile, Electron Ionization (EI) is a common technique that will induce fragmentation.

Predicted Mass Spectrum

The molecular formula of 4,4-Dimethylpentanenitrile is C₇H₁₃N, with a molecular weight of 111.18 g/mol .

| m/z | Predicted Identity |

| 111 | [M]⁺ (Molecular Ion) |

| 96 | [M - CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 41 | [CH₂CN]⁺ or [C₃H₅]⁺ |

Expertise & Experience in Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 111. A prominent peak at m/z 96 would correspond to the loss of a methyl group (15 Da) from the molecular ion, which is a common fragmentation pathway for molecules containing a tert-butyl group. The most stable carbocation that can be formed is the tert-butyl cation, [C(CH₃)₃]⁺, which would give a very intense base peak at m/z 57. Another possible fragmentation is the cleavage of the bond between the two methylene groups, which could lead to a fragment at m/z 41, corresponding to [CH₂CN]⁺.

Caption: Predicted major fragmentation pathways for 4,4-Dimethylpentanenitrile in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like 4,4-Dimethylpentanenitrile.

-

Sample Preparation: Prepare a dilute solution of 4,4-Dimethylpentanenitrile in a volatile solvent like dichloromethane or hexane (e.g., 1 mg/mL).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte. A typical temperature program could be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic characterization of 4,4-Dimethylpentanenitrile is a clear illustration of how fundamental principles of NMR, IR, and Mass Spectrometry can be applied to elucidate molecular structure. The predicted data, rooted in established empirical rules and theoretical understanding, provides a comprehensive and reliable fingerprint for this compound. The nitrile group's distinct IR and ¹³C NMR signals, combined with the characteristic signature of the tert-butyl group in ¹H NMR and its fragmentation pattern in MS, allow for an unambiguous identification. The protocols outlined in this guide emphasize the importance of systematic and well-controlled experimental procedures to ensure data integrity and reproducibility, which are paramount in research and development.

References

-

PubChem. 4,4-Dimethylpentanenitrile. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

NIST Chemistry WebBook. Homepage. National Institute of Standards and Technology. [Link]

Solubility of 4,4-Dimethylpentanenitrile in common organic solvents

An In-Depth Technical Guide to the Solubility of 4,4-Dimethylpentanenitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-dimethylpentanenitrile, a nitrile compound of interest in various chemical and pharmaceutical research settings. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and presents a detailed, field-proven experimental protocol for its determination. The guide is structured to provide researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies required to accurately assess the solubility of 4,4-dimethylpentanenitrile in a range of common organic solvents. Sections cover the physicochemical properties of the compound, theoretical solubility principles, a predicted solubility profile based on chemical structure, and a step-by-step guide to experimental solubility determination using the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction

4,4-Dimethylpentanenitrile, with the chemical structure C7H13N, is an organic nitrile featuring a sterically hindered neopentyl group attached to a propyl nitrile chain.[1] The nitrile functional group (a carbon triple-bonded to a nitrogen) imparts polarity and the capacity for specific intermolecular interactions, while the bulky, nonpolar alkyl portion of the molecule significantly influences its overall physical properties.[2] Understanding the solubility of this compound is of paramount importance in a variety of applications, including its use as a solvent, a reactant in chemical synthesis, or as an intermediate in the production of pharmaceuticals and agrochemicals.[3] Solubility data is critical for process design, reaction optimization, purification, and formulation development, as it dictates solvent selection, reaction concentration, and the ultimate fate of the compound in a given chemical system.[4] This guide serves as a foundational resource for understanding and experimentally determining the solubility of 4,4-dimethylpentanenitrile.

Physicochemical Properties of 4,4-Dimethylpentanenitrile

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of 4,4-dimethylpentanenitrile are summarized in Table 1.

Table 1: Physicochemical Properties of 4,4-Dimethylpentanenitrile

| Property | Value | Source |

| Molecular Formula | C7H13N | [1] |

| Molecular Weight | 111.18 g/mol | [1] |

| Appearance | Expected to be a liquid at room temperature | [5][6] |

| Boiling Point | 53-55 °C (at 7 Torr) | [7] |

| Polarity | Polar aprotic | [2] |

The presence of the nitrile group (–C≡N) creates a strong dipole moment, making the molecule polar.[6] However, the absence of a hydrogen atom attached to an electronegative atom means it cannot act as a hydrogen bond donor, though the lone pair on the nitrogen can act as a hydrogen bond acceptor.[8] The large, branched alkyl group is nonpolar and will dominate interactions with nonpolar solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[9]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. While 4,4-dimethylpentanenitrile can accept a hydrogen bond via its nitrile nitrogen, its large, nonpolar alkyl chain is expected to significantly limit its solubility in these solvents, particularly in water.[6][8]

-

Polar Aprotic Solvents (e.g., acetonitrile, acetone, dimethyl sulfoxide): These solvents have strong dipoles but do not donate hydrogen bonds. Given that 4,4-dimethylpentanenitrile is itself a polar aprotic molecule, it is expected to have good solubility in these solvents due to favorable dipole-dipole interactions.[2][3]

-

Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents primarily interact through weaker van der Waals forces. The significant nonpolar character of the neopentyl group suggests that 4,4-dimethylpentanenitrile will be readily soluble in these solvents.[10]

The interplay of these forces is illustrated in the diagram below.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for 4,4-dimethylpentanenitrile in common organic solvents is presented in Table 2. These predictions serve as a valuable starting point for experimental work.

Table 2: Predicted Qualitative Solubility of 4,4-Dimethylpentanenitrile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Poor | Large nonpolar alkyl chain outweighs the polarity of the nitrile group.[5][6] |

| Methanol | Polar Protic | Moderate | The small alkyl group of methanol can interact with the nonpolar part of the solute, but hydrogen bonding is limited. |

| Ethanol | Polar Protic | Moderate to Good | Similar to methanol, with a slightly larger alkyl group that may improve interaction.[5] |

| Acetone | Polar Aprotic | High | "Like dissolves like"; both are polar aprotic compounds with similar overall polarity.[11] |

| Acetonitrile | Polar Aprotic | High | As a nitrile itself, acetonitrile is an excellent solvent for other nitriles.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar aprotic solvent capable of strong dipole-dipole interactions.[11] |

| Dichloromethane (DCM) | Nonpolar | High | Effective at dissolving organic compounds with moderate polarity due to its own slight polarity and ability to engage in van der Waals forces.[10] |

| Toluene | Nonpolar | High | Aromatic solvent that effectively solvates the nonpolar regions of the molecule.[10] |

| Hexane | Nonpolar | High | The large alkyl portion of 4,4-dimethylpentanenitrile will interact favorably with nonpolar alkane solvents.[10][11] |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, an experimental approach is necessary. The "shake-flask" method is a widely recognized and robust technique for determining thermodynamic solubility.[12] The concentration of the dissolved compound is then quantified using a suitable analytical technique, such as HPLC with UV detection.[4][13]

Materials and Reagents

-

4,4-Dimethylpentanenitrile (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Deionized water

-

Scintillation vials or glass test tubes with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with solvents)

-

HPLC vials

Equipment

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

-

Analytical balance

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Vortex mixer

Experimental Workflow Diagram

Step-by-Step Protocol

-

Preparation of Calibration Standards: Prepare a series of standard solutions of 4,4-dimethylpentanenitrile in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of 4,4-dimethylpentanenitrile to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.[12]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[12]

-

Sample Collection and Filtration: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.[12]

-

Dilution (if necessary): If the concentration is expected to be high, perform a precise dilution of the filtrate with the mobile phase to bring it within the range of the calibration curve.

-

HPLC Analysis: Analyze the filtered samples and the calibration standards by HPLC. The nitrile group does not have a strong chromophore for UV detection, so a low wavelength (e.g., 200-210 nm) may be necessary.

-

Quantification: Using the calibration curve, determine the concentration of 4,4-dimethylpentanenitrile in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Applications in Pharmaceutical and Chemical Research

Accurate solubility data for 4,4-dimethylpentanenitrile is invaluable for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure that reactants are in the same phase, which can significantly impact reaction rates and yields.[3]

-

Process Development: Designing extraction, crystallization, and purification processes.

-

Formulation Science: In drug development, understanding solubility is a critical first step in creating viable formulations for preclinical and clinical studies.[4]

-

Analytical Method Development: Choosing suitable diluents for stock solutions and analytical samples.

Conclusion

References

- Vertex AI Search. (n.d.). Spectroscopic Techniques - Solubility of Things.

- Vertex AI Search. (n.d.). 4-Methylpentanenitrile - Solubility of Things.

- Vertex AI Search. (n.d.). Chromatography Techniques in Quality Control | Solubility of Things.

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

- Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses.

- Sonawane, P. R. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal on Science and Technology, 16(3).

-

National Center for Biotechnology Information. (n.d.). 4,4-Dimethylpentanenitrile. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved January 14, 2026, from [Link]

- International Journal on Science and Technology. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.

-

Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved January 14, 2026, from [Link]

- LookChem. (n.d.). Cas 15673-05-9, 4,4-dimethylpentanenitrile(SALTDATA: FREE).

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 14, 2026, from [Link]

-

ChemSynthesis. (2025). 4,4-dimethylpentanenitrile. Retrieved January 14, 2026, from [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved January 14, 2026, from [Link]

-

Clark, J. (2023). an introduction to nitriles. Chemguide. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Pentanenitrile, 4,4-dimethyl-5-oxo-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

- Solovyov, M. E., et al. (2018). THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD.

-

ChemSynthesis. (2025). 3-hydroxy-4,4-dimethylpentanenitrile. Retrieved January 14, 2026, from [Link]

-

Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved January 14, 2026, from [Link]

Sources

- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 4. improvedpharma.com [improvedpharma.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem [lookchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 溶剂混溶性表 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. ijsat.org [ijsat.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 4,4-Dimethylpentanenitrile: A Technical Guide for Organic Chemists

Introduction: Unveiling the Potential of a Sterically Influenced Nitrile

In the landscape of organic synthesis, the nitrile functional group stands as a cornerstone of molecular architecture, prized for its versatile reactivity and its role as a linchpin in the construction of complex molecular frameworks. This technical guide delves into the specific applications of 4,4-dimethylpentanenitrile, a nitrile distinguished by the presence of a sterically demanding neopentyl group. This structural feature imparts unique reactivity and selectivity, making it a valuable, though sometimes challenging, building block for researchers, medicinal chemists, and professionals in drug development.

This document will navigate the core synthetic transformations of 4,4-dimethylpentanenitrile, providing not only the theoretical underpinnings but also practical, field-proven insights into experimental design and execution. We will explore its conversion into key functional groups and its role in the synthesis of important heterocyclic scaffolds, all while considering the causal influence of its sterically hindered nature.

Physicochemical Properties and Structural Considerations

A comprehensive understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in synthesis. The key attributes of 4,4-dimethylpentanenitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [1] |

| Boiling Point | 53-55 °C at 7 Torr | |

| Density | 0.808±0.06 g/cm³ (Predicted) | |

| SMILES | CC(C)(C)CCC#N | [1] |

| InChIKey | VXVUDUCBEZFQGY-UHFFFAOYSA-N | [1] |

The defining structural characteristic of 4,4-dimethylpentanenitrile is the neopentyl group, a quaternary carbon atom bonded to three methyl groups and a methylene chain. This bulky substituent exerts significant steric hindrance around the nitrile functional group and the adjacent methylene protons, which profoundly influences its reactivity in various transformations.

Core Synthetic Applications: A Gateway to Diverse Molecular Architectures

The nitrile group of 4,4-dimethylpentanenitrile serves as a versatile precursor to a range of valuable functional groups and molecular scaffolds. The following sections will detail the key synthetic transformations, providing both mechanistic insights and practical experimental protocols.

Reduction to Primary Amines: Accessing 4,4-Dimethylpentan-1-amine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a direct route to valuable intermediates for pharmaceuticals and agrochemicals. For 4,4-dimethylpentanenitrile, this conversion yields 4,4-dimethylpentan-1-amine, a useful building block.

Causality in Experimental Choices: The choice of reducing agent is critical to avoid the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the newly formed primary amine. Catalytic hydrogenation is often the most economical and efficient method.[2] Raney Nickel, a robust and highly active catalyst, is particularly effective for this transformation, often used in conjunction with a hydride source like potassium borohydride to achieve mild and efficient reduction.[3][4][5] The use of ammonia or ammonium hydroxide in the reaction mixture can further suppress the formation of secondary amines by shifting the equilibrium away from imine-amine condensation.[6]

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Materials:

-

4,4-Dimethylpentanenitrile

-

Raney Nickel (activated, as a slurry in ethanol)

-

Potassium Borohydride (KBH₄)

-

Anhydrous Ethanol

-

Diatomaceous earth (e.g., Celite®)

-

Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

In a suitable reaction vessel, a solution of 4,4-dimethylpentanenitrile (1.0 eq.) in anhydrous ethanol is prepared.

-

A slurry of activated Raney Nickel (approximately 10 mol% relative to the nitrile) in ethanol is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Potassium borohydride (4.0 eq.) is added portion-wise to the stirred mixture.[4][5]

-

The reaction vessel is sealed and pressurized with hydrogen gas (typically 50-100 psi, but conditions may vary).

-

The mixture is agitated vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Reaction progress can be monitored by GC-MS or TLC.

-

Upon completion, the reaction vessel is carefully depressurized, and the mixture is filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be washed with ethanol.

-

The filtrate is concentrated under reduced pressure to afford the crude 4,4-dimethylpentan-1-amine, which can be further purified by distillation or chromatography.

Figure 1: Reduction of 4,4-Dimethylpentanenitrile to 4,4-Dimethylpentan-1-amine.

Hydrolysis to Carboxylic Acids: The Synthesis of 4,4-Dimethylpentanoic Acid

The hydrolysis of nitriles to carboxylic acids is a robust and widely used transformation. In the case of 4,4-dimethylpentanenitrile, this reaction provides a direct route to 4,4-dimethylpentanoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Causality in Experimental Choices: The hydrolysis can be performed under either acidic or basic conditions.[7] For sterically hindered nitriles like 4,4-dimethylpentanenitrile, forcing conditions (e.g., elevated temperatures and prolonged reaction times) may be necessary to overcome the steric hindrance around the nitrile carbon.[8] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.[9][10] Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

4,4-Dimethylpentanenitrile

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 4,4-dimethylpentanenitrile (1.0 eq.) and an aqueous solution of a strong acid (e.g., 6 M H₂SO₄ or 6 M HCl) is heated at reflux for several hours to overnight.

-

The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent like diethyl ether.

-

The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst and convert the carboxylic acid to its sodium salt.

-

The aqueous layer is then carefully acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

The precipitated 4,4-dimethylpentanoic acid is collected by filtration, washed with cold water, and dried. Alternatively, it can be extracted with an organic solvent, dried over an anhydrous salt, and concentrated under reduced pressure.

Sources

- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Thermal stability and decomposition of 4,4-Dimethylpentanenitrile

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4-Dimethylpentanenitrile

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, a thorough understanding of the physicochemical properties of all reagents and intermediates is not merely a matter of regulatory compliance, but a cornerstone of operational safety and process optimization. This guide provides a detailed examination of the thermal stability and decomposition profile of 4,4-dimethylpentanenitrile. As a valued building block in medicinal chemistry, its behavior under thermal stress is of paramount importance for safe handling, storage, and reaction design. This document is intended for researchers, chemists, and process development scientists, offering a blend of theoretical principles and practical, field-tested methodologies for assessing its thermal hazards.

Physicochemical Properties of 4,4-Dimethylpentanenitrile

A comprehensive understanding of a compound's fundamental physical and chemical properties is the essential first step in any risk assessment. These properties influence its behavior in storage, handling, and during chemical reactions.

| Property | Value | Source |

| Chemical Formula | C7H13N | N/A |

| Molecular Weight | 111.18 g/mol | N/A |

| Boiling Point | 155-157 °C (311-315 °F) | |

| Density | 0.789 g/cm³ | |

| Flash Point | 43 °C (109 °F) | |

| CAS Number | 16508-01-3 | |

| Appearance | Colorless liquid |

Assessing Thermal Stability: An Experimental Approach

To rigorously characterize the thermal stability of 4,4-dimethylpentanenitrile, a multi-technique approach is recommended. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of both mass loss and energetic changes as a function of temperature.

Experimental Workflow: TGA and DSC Analysis

The following diagram outlines a robust workflow for the thermal analysis of 4,4-dimethylpentanenitrile. The logic behind this sequence is to first determine the temperature at which mass loss occurs (TGA) and then to characterize the energetic nature of the transitions (DSC).

Caption: Workflow for Thermal Stability Analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including system suitability and calibration checks.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: In an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent premature oxidation, accurately weigh 5-10 mg of 4,4-dimethylpentanenitrile into a ceramic TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% mass loss is observed.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of 4,4-dimethylpentanenitrile in an aluminum DSC pan. An empty, hermetically sealed pan will be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Identify and integrate any exothermic or endothermic peaks to determine the enthalpy of decomposition (ΔHd).

Anticipated Decomposition Pathway and Products

While specific experimental data for the thermal decomposition of 4,4-dimethylpentanenitrile is not extensively published, a plausible decomposition mechanism can be proposed based on the fundamental principles of organic chemistry and studies of analogous branched-chain nitriles. The presence of the sterically bulky tert-butyl group is expected to significantly influence the decomposition pathway.

The primary anticipated decomposition mechanism is a radical chain reaction, initiated by the homolytic cleavage of the C-C bond between the tert-butyl group and the adjacent methylene group, as this bond is sterically strained and has a lower dissociation energy compared to other C-C or C-H bonds in the molecule.

Caption: Proposed Radical Decomposition Pathway.

Predicted Decomposition Products

Based on the proposed mechanism, the following are the likely products of thermal decomposition:

-

Major Products:

-

Isobutane and isobutylene (from the tert-butyl radical).

-

Smaller nitriles and hydrocarbons resulting from further fragmentation.

-

-

Minor Products:

-

Higher molecular weight compounds formed from radical recombination.

-

The identification of these products would typically be carried out by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the headspace above a heated sample.

Data Interpretation and Safety Implications

The data gathered from TGA and DSC analyses will provide critical parameters for assessing the thermal hazards of 4,4-dimethylpentanenitrile.

| Parameter | Symbol | Significance |

| Onset of Decomposition | Td | The temperature at which significant decomposition begins. This is a key parameter for defining maximum safe operating temperatures. |

| Enthalpy of Decomposition | ΔHd | The amount of energy released during decomposition. A large exothermic value indicates a high potential for a thermal runaway reaction. |

Handling and Storage Recommendations

-

Storage: 4,4-Dimethylpentanenitrile should be stored in a cool, well-ventilated area, away from sources of heat, sparks, and open flames.

-

Handling: When heating this compound, it is crucial to maintain the temperature well below its determined Td. The use of a heating mantle with precise temperature control and a secondary containment system is strongly advised.

-

Scale-up Considerations: For reactions involving large quantities of 4,4-dimethylpentanenitrile, a thorough Process Safety Management (PSM) review is essential. This should include an evaluation of the potential for thermal runaway and the implementation of appropriate engineering controls.

Conclusion